molecular formula C13H24N2O2 B13348907 tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13348907
M. Wt: 240.34 g/mol
InChI Key: JOLHQICFIFKJQI-JTQLQIEISA-N
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Description

tert-Butyl ®-5-methyl-2,7-diazaspiro[35]nonane-2-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-14-6-5-13(10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

JOLHQICFIFKJQI-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CNCCC12CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CNCCC12CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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